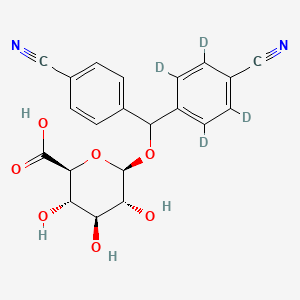

Letrozole-D4 carbinol Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

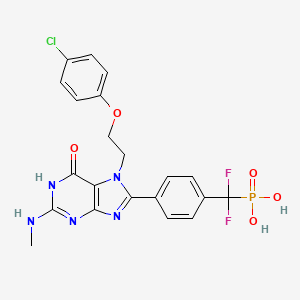

Letrozole-D4 carbinol Glucuronide is a metabolite of letrozole, a third-generation non-steroidal aromatase inhibitor. Letrozole is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The compound this compound is formed through the glucuronidation of letrozole’s carbinol metabolite, which is an inactive form of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Letrozole-D4 carbinol Glucuronide involves multiple steps. Initially, letrozole undergoes metabolism to form the carbinol metabolite, 4,4’-(hydroxymethylene)dibenzonitrile. This intermediate is then subjected to glucuronidation to form this compound. The glucuronidation process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of letrozole followed by its metabolic conversion to the carbinol metabolite and subsequent glucuronidation. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Letrozole-D4 carbinol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the carbinol metabolite, resulting in the formation of a more water-soluble compound that can be easily excreted from the body .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where these enzymes are abundant .

Major Products Formed: The major product formed from the glucuronidation of letrozole’s carbinol metabolite is this compound. This compound is pharmacologically inactive and is excreted from the body .

Scientific Research Applications

Letrozole-D4 carbinol Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism and excretion of letrozole. It is also used in clinical research to study the inter-individual variability in drug response and side effects among patients undergoing letrozole therapy . Additionally, it serves as a reference standard in analytical chemistry for the quantification of letrozole and its metabolites in biological samples .

Mechanism of Action

Letrozole-D4 carbinol Glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is a result of the metabolic pathway of letrozole. Letrozole inhibits the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, letrozole reduces estrogen levels, thereby inhibiting the growth of estrogen-dependent breast cancer cells .

Comparison with Similar Compounds

Similar Compounds:

- Letrozole

- Anastrozole

- Exemestane

- Formestane

Comparison: Letrozole-D4 carbinol Glucuronide is unique in that it is a glucuronidated metabolite of letrozole, whereas other similar compounds like anastrozole and exemestane do not undergo the same metabolic pathway. Letrozole is known for its high potency and selectivity in inhibiting aromatase, making it more effective in reducing estrogen levels compared to other aromatase inhibitors .

Properties

Molecular Formula |

C21H18N2O7 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

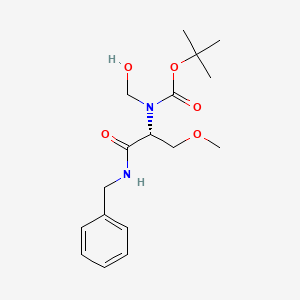

(2S,3S,4S,5R,6R)-6-[(4-cyanophenyl)-(4-cyano-2,3,5,6-tetradeuteriophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18N2O7/c22-9-11-1-5-13(6-2-11)18(14-7-3-12(10-23)4-8-14)29-21-17(26)15(24)16(25)19(30-21)20(27)28/h1-8,15-19,21,24-26H,(H,27,28)/t15-,16-,17+,19-,21+/m0/s1/i1D,2D,5D,6D/t15-,16-,17+,18?,19-,21+ |

InChI Key |

IPWWFVALEDKGPE-IWJBXSTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)